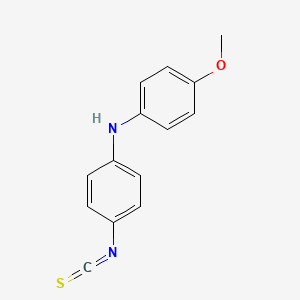

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-isothiocyanato-N-(4-methoxyphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-14-8-6-13(7-9-14)16-12-4-2-11(3-5-12)15-10-18/h2-9,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIKESPGXBFRGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651044 |

Source

|

| Record name | 4-Isothiocyanato-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27163-30-0 |

Source

|

| Record name | 4-Isothiocyanato-N-(4-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the molecule's reactivity and utility as a synthetic building block.

Introduction and Molecular Overview

This compound, also known as 4-isothiocyanato-N-(4-methoxyphenyl)aniline, is a bifunctional organic compound featuring a diarylamine core and a reactive isothiocyanate group. The structure combines the nucleophilic character of the secondary amine with the highly electrophilic isothiocyanate moiety, making it a versatile intermediate in organic synthesis. The presence of an electron-donating methoxy group on one of the phenyl rings modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions.

While specific, in-depth literature on this exact compound is limited, its chemical behavior can be expertly inferred from the well-documented chemistry of its constituent functional groups: aryl isothiocyanates and methoxy-substituted diarylamines.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not widely published. The following table summarizes its key identifiers and basic properties sourced from chemical suppliers.[1]

| Property | Value | Source |

| CAS Number | 27163-30-0 | |

| Molecular Formula | C₁₄H₁₂N₂OS | [1] |

| Molecular Weight | 256.33 g/mol | |

| Synonym | 4-isothiocyanato-N-(4-methoxyphenyl)aniline | |

| Physical Form | Solid | |

| Purity | ≥95% | [1] |

| Storage Conditions | -20°C | |

| InChI Key | RTIKESPGXBFRGY-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

The conversion of the primary amino group of the precursor to an isothiocyanate can be achieved via several methods. A common and effective laboratory-scale method involves the use of carbon disulfide to form an intermediate dithiocarbamate salt, which is then desulfurized.[2][3]

-

Dithiocarbamate Salt Formation: The precursor amine is dissolved in a suitable solvent like ethanol or THF and treated with carbon disulfide in the presence of a base, such as triethylamine or ammonia. This reaction forms the triethylammonium dithiocarbamate salt. The causality here is the nucleophilic attack of the primary amine onto the electrophilic carbon of CS₂, facilitated by the base which acts as a proton scavenger.

-

Desulfurization: The intermediate salt is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and form the isothiocyanate. Reagents like di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) are effective for this transformation, proceeding via the elimination of carbonyl sulfide (COS).[2][3] Alternatively, older methods utilize reagents like lead(II) nitrate or phosgene derivatives, though these are often avoided due to toxicity and waste disposal concerns.

Caption: Proposed synthesis workflow for the target compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound in research and development stems directly from the high electrophilicity of the isothiocyanate (-N=C=S) functional group. This group is susceptible to nucleophilic attack, making the molecule an excellent scaffold for building more complex structures, particularly thiourea derivatives.

Core Reactivity:

The central carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles (Nu:). This reactivity is the cornerstone of its application in medicinal chemistry.[2]

-

Reaction with Amines: The most prominent reaction is with primary and secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions, often at room temperature in solvents like dichloromethane or THF.[4][5]

-

Reaction with Alcohols and Thiols: It can also react with alcohols and thiols to yield thiocarbamates and dithiocarbamates, respectively.

Caption: Key reaction pathways for the isothiocyanate moiety.

Potential Applications:

The primary application for this molecule is as a synthon for generating libraries of thiourea-containing compounds for drug discovery screening. The thiourea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites. Derivatives are investigated for a wide range of biological activities.

-

Enzyme Inhibitors: Thiourea derivatives are known inhibitors of various enzymes, including urease, tyrosinase, and kinases.

-

Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds with demonstrated activity against bacteria, fungi, and viruses.

-

Anticancer Agents: The N-(4-methoxyphenyl)aniline substructure itself is found in compounds investigated for anticancer properties, such as potent apoptosis inducers.[6] Combining this with the versatile isothiocyanate handle allows for the synthesis of novel conjugates and derivatives aimed at cancer targets.

Experimental Protocol: Synthesis of a Thiourea Derivative

This protocol describes a general, self-validating procedure for the synthesis of a thiourea derivative from this compound and a generic primary amine (e.g., benzylamine).

Objective: To synthesize N-benzyl-N'-[4-(4-methoxyanilino)phenyl]thiourea.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

5% Hydrochloric acid (aq)

-

Saturated sodium bicarbonate (aq)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel)

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Nucleophile: Add benzylamine (1.05 eq) dropwise to the stirred solution at room temperature. The slight excess of the amine ensures the complete consumption of the isothiocyanate starting material.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexane. The isothiocyanate starting material is relatively nonpolar, while the thiourea product is significantly more polar. The reaction is complete when the spot corresponding to the isothiocyanate has disappeared. This direct monitoring ensures the reaction is not stopped prematurely nor heated unnecessarily, preventing side-product formation.

-

Aqueous Workup: Upon completion, wash the reaction mixture sequentially with 5% HCl (to remove excess benzylamine), saturated NaHCO₃ (to neutralize any remaining acid), and brine. The causality for this sequence is critical: the acid wash protonates the basic amine, rendering it water-soluble for removal. The bicarb wash neutralizes the organic layer before drying.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if needed.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

Isothiocyanates as a class of compounds should be handled with care in a well-ventilated fume hood. They are often lachrymators and can be skin and respiratory sensitizers. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

PrepChem. Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. [Link]

-

ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]

-

MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. [Link]

-

PubMed Central (PMC). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]

-

Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. [Link]

-

Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

Nano Dia Inc. 4-Methoxyphenyl isothiocyanate. [Link]

-

The Journal of the School of Science, MAHE. CRISPR-Cas13 and its Applications in Human Therapeutics. [Link]

-

PubChem. 4-Methoxyphenyl isothiocyanate. [Link]

-

MDPI. RNA-Targeting CRISPR–Cas Systems and Their Applications. [Link]

-

The Royal Society of Chemistry. Experimental and theoretical studies of the nanostructured {Fe3O4@SiO2@(CH2)3Im}C(CN)3 catalyst for 2-amino-3-cyanopyridines pre. [Link]

-

PubMed. Therapeutic Applications of the CRISPR-Cas System. [Link]

-

ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. [Link]

-

ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]

-

PubMed. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. [Link]

Sources

- 1. 3D-CBA16330 - 4-isothiocyanato-n-4-methoxyphenylaniline | … [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-METHOXYPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in application of CRISPR-Cas13a system - PMC [pmc.ncbi.nlm.nih.gov]

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine synthesis pathway

An In-depth Technical Guide: Strategic Synthesis of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: A Modular Approach for Advanced Research Applications

Executive Summary

This compound is a heterocyclic compound featuring a diarylamine core functionalized with a methoxy group and a highly reactive isothiocyanate moiety. This unique architecture makes it a valuable building block in medicinal chemistry, materials science, and chemical biology, particularly for applications requiring covalent modification of nucleophilic residues or the synthesis of complex thiourea-based structures. This guide provides a comprehensive, technically-grounded pathway for its synthesis, emphasizing strategic choices, mechanistic underpinnings, and detailed experimental protocols suitable for research and development professionals. The proposed synthesis is a robust, two-stage process: (1) palladium-catalyzed Buchwald-Hartwig amination to construct the core diarylamine scaffold, followed by (2) conversion of a primary amine precursor to the target isothiocyanate using a non-toxic carbon disulfide-based method.

Introduction and Strategic Overview

The synthetic utility of this compound stems from its bifunctional nature. The diarylamine core is a common motif in pharmacologically active molecules and organic electronic materials, while the isothiocyanate group (-N=C=S) is a potent electrophile that readily reacts with primary amines, thiols, and other nucleophiles to form stable thiourea or dithiocarbamate linkages.[1][2] This reactivity is pivotal for its use as a chemical probe, a linker in bioconjugation, or a synthon for creating diverse molecular libraries.

A logical retrosynthetic analysis dictates a modular approach. The final, and most sensitive, functional group transformation is the formation of the isothiocyanate. This is best accomplished from its corresponding primary amine, N¹-(4-methoxyphenyl)benzene-1,4-diamine . This key intermediate, a substituted diarylamine, can be efficiently constructed via modern cross-coupling chemistry, specifically the Buchwald-Hartwig amination, which has revolutionized the formation of aryl C-N bonds.[3][4]

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of the Diarylamine Core

The construction of the N-(4-methoxyphenyl)-4-nitroaniline intermediate is the cornerstone of this synthesis. The Buchwald-Hartwig amination is the method of choice over classical methods like nucleophilic aromatic substitution due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[3][5]

The Buchwald-Hartwig Amination: A Mechanistic Perspective

This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[6] The efficacy of the reaction hinges on a catalytic cycle involving a Pd(0) active species. The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[4]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)-4-nitroaniline

This protocol employs the coupling of 4-bromo-1-nitrobenzene with p-anisidine. The nitro group serves as a precursor to the primary amine needed in the final step and is generally robust under these coupling conditions.

-

Reagents and Materials:

-

4-Bromo-1-nitrobenzene

-

p-Anisidine (4-methoxyaniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or similar bulky phosphine ligand)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

-

Procedure:

-

To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Sodium tert-butoxide (1.4 equivalents).

-

Add 4-bromo-1-nitrobenzene (1.0 equivalent) and p-anisidine (1.2 equivalents).

-

Add anhydrous toluene via cannula to the flask.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a colored solid.

-

Step 2: Reduction to N¹-(4-methoxyphenyl)benzene-1,4-diamine

The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean method, but reduction using tin(II) chloride is also highly effective and often more practical for smaller-scale lab synthesis.

-

Reagents and Materials:

-

N-(4-methoxyphenyl)-4-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Dissolve N-(4-methoxyphenyl)-4-nitroaniline (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

-

Carefully add concentrated HCl and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.

-

Cool the reaction to room temperature and then place it in an ice bath.

-

Slowly basify the mixture by adding a cold concentrated NaOH solution until the pH is >10. This will precipitate tin salts.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude diamine is often used in the next step without further purification, though it can be purified by chromatography if necessary.

-

Part II: Isothiocyanate Formation

The conversion of the primary aromatic amine to an isothiocyanate can be achieved through several methods. While the use of highly toxic thiophosgene is effective, a safer and more modern approach utilizes carbon disulfide.[7][8] This method proceeds via an in situ generated dithiocarbamate salt, which is then desulfurized.[9]

Experimental Protocol

Step 3: Synthesis of this compound

This one-pot procedure is adapted from established methods for isothiocyanate synthesis from primary amines under aqueous or biphasic conditions.[9][10]

-

Reagents and Materials:

-

N¹-(4-methoxyphenyl)benzene-1,4-diamine

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Cyanuric chloride (TCT) or Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) and Water

-

-

Procedure:

-

To a round-bottom flask, add N¹-(4-methoxyphenyl)benzene-1,4-diamine (1.0 equivalent), potassium carbonate (2.0 equivalents), and water.

-

Add carbon disulfide (2.5 equivalents) and stir the mixture vigorously at room temperature for 2-3 hours to form the dithiocarbamate salt.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve cyanuric chloride (0.5 equivalents) in dichloromethane.

-

Add the solution of cyanuric chloride dropwise to the vigorously stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir for an additional 1-2 hours at 0 °C after the addition is complete.

-

Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

-

Data Summary and Characterization

The successful synthesis should be validated at each step using standard analytical techniques.

| Step | Transformation | Key Reagents | Typical Solvent | Temp (°C) | Expected Yield |

| 1 | Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, NaOt-Bu | Toluene | 110 | 75-90% |

| 2 | Nitro Reduction | SnCl₂·2H₂O, HCl | Ethanol | 78 | 85-95% |

| 3 | Isothiocyanate Formation | CS₂, K₂CO₃, TCT | DCM / H₂O | 0 | 70-85% |

-

¹H NMR: Will confirm the aromatic proton signals and the disappearance/appearance of key functional groups (e.g., disappearance of -NH₂ protons and appearance of the final product's specific shifts).

-

IR Spectroscopy: A strong, characteristic absorption band around 2050-2150 cm⁻¹ is a definitive indicator of the N=C=S stretch.

-

Mass Spectrometry: Will confirm the molecular weight of the intermediates and the final product [M⁺ = 256.33 g/mol ].[11]

Conclusion

This guide outlines a logical and robust three-step synthesis of this compound. The strategy relies on a powerful palladium-catalyzed C-N bond formation to build the diarylamine framework, followed by a reliable and safe method for installing the reactive isothiocyanate handle. By detailing the mechanistic rationale and providing clear, actionable protocols, this document serves as a valuable resource for researchers aiming to synthesize this versatile compound for applications in drug discovery, chemical biology, and materials science.

References

-

PrepChem. Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. PrepChem.com. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia, the free encyclopedia. [Link]

-

ResearchGate. Synthesis by B–H amination of bis(4-methoxyphenyl)amine,.... ResearchGate. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. MilliporeSigma. [Link]

-

ResearchGate. Thiophosgene in Organic Synthesis. ResearchGate. [Link]

-

PMC - NIH. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]

-

TradeIndia. Thiophosgene: - An overview. TradeIndia. [Link]

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiophosgene: - An overview [moltuslab.com]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. This compound | 27163-30-0 [sigmaaldrich.com]

A Technical Guide to the Reactivity of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine with Amino Acids

Executive Summary

Isothiocyanates (ITCs) are a class of reactive compounds pivotal to advancements in chemical biology, diagnostics, and pharmacology. Their utility stems from the electrophilic nature of the isothiocyanate moiety, enabling covalent bond formation with biological nucleophiles. This guide provides an in-depth technical examination of the reactivity of a specific diarylamine-based isothiocyanate, (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine , with amino acids. We will dissect the core reaction mechanism, explore the critical parameters governing the reaction kinetics and specificity—most notably pH—and present a validated experimental workflow for the synthesis and analysis of the resulting thiourea adducts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent reactivity for applications ranging from peptide sequencing and bioconjugation to the design of targeted covalent inhibitors.

Introduction to this compound

This compound is an aromatic isothiocyanate built upon a diphenylamine scaffold. Its structure, characterized by the CAS Number 27163-30-0, features the highly electrophilic isothiocyanate (-N=C=S) group, which is the primary site of reactivity. The diphenylamine core and the electron-donating methoxy group on the second phenyl ring modulate the electronic properties of the reactive center.

The significance of the isothiocyanate functional group is well-established. Found in nature, particularly in cruciferous vegetables, many ITCs exhibit potent anticancer and chemopreventive properties.[1][2][3][4] In the laboratory, this functional group has been famously harnessed for protein chemistry, most notably in the Edman degradation for sequencing amino acids from the N-terminus of a peptide.[5] The reaction's efficiency and specificity make ITCs invaluable reagents for fluorescently labeling proteins, creating antibody-drug conjugates, and developing covalent inhibitors that form permanent bonds with their protein targets.[6][7]

The Core Reaction Mechanism: Thiourea Formation

The fundamental reaction between an isothiocyanate and an amino acid is a nucleophilic addition. The deprotonated primary amine of the amino acid acts as the nucleophile, attacking the central, electrophilic carbon atom of the isothiocyanate group. This process forms a stable thiourea linkage.[8][9]

The reaction proceeds via a concerted mechanism:

-

Nucleophilic Attack: The lone pair of electrons from the nitrogen atom of the amino acid's α-amino group attacks the electrophilic carbon of the R-N=C=S group.

-

Intermediate Formation & Proton Transfer: This leads to the formation of a transient zwitterionic intermediate, which quickly resolves through proton transfer to form the final, stable N,N'-disubstituted thiourea adduct.[8]

Critical Factors Influencing Reactivity

The Role of pH: The single most important factor governing the reaction between an isothiocyanate and an amino acid is the pH of the medium. The reaction requires the amino group to be in its free, unprotonated (-NH₂) state to be nucleophilic.[10]

-

At acidic or neutral pH, the amino group is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺), drastically slowing or preventing the reaction.

-

A basic pH, typically in the range of 8.5 to 9.5, is required to deprotonate the α-amino groups (pKa ~8.9) and the ε-amino groups of lysine residues, making them available for reaction.[10][11] Studies have consistently shown that the rates of both the initial addition and subsequent cleavage reactions (in the context of Edman degradation) increase proportionally with pH in the 6-10 range.[12][13]

Selectivity for Nucleophilic Side Chains: While the N-terminal α-amino group is a primary target, other nucleophilic amino acid side chains can also react, with reactivity also being highly pH-dependent.

-

Lysine (ε-amino group): The side-chain amino group of lysine has a higher pKa than the N-terminal amine. At a pH of 9-11, it becomes sufficiently deprotonated to react efficiently, forming a stable thiourea bond.[11]

-

Cysteine (Thiol group): The thiol (-SH) group of cysteine is a potent nucleophile, particularly in its thiolate anion form (R-S⁻). The reaction with thiols to form a dithiocarbamate adduct is often favored at a slightly lower pH range (6.0-8.0) compared to the reaction with amines.[11][14] However, this adduct can be less stable than the thiourea linkage formed with amines.[9]

Quantitative and Qualitative Reactivity Overview

The reactivity of this compound varies depending on the target amino acid and, most critically, the reaction conditions. The following table provides an illustrative summary of expected reactivity based on established principles of isothiocyanate chemistry.

| Amino Acid | Target Nucleophile | Optimal pH Range | Relative Reactivity & Notes |

| Glycine | α-Amino (-NH₂) | 8.5 - 9.5 | High. Serves as a model substrate due to the lack of a reactive or sterically hindering side chain. |

| Lysine | α-Amino (-NH₂) | 8.5 - 9.5 | High. N-terminal modification is efficient. |

| ε-Amino (-NH₂) | 9.0 - 11.0 | High. Becomes a primary target at higher pH as the side chain deprotonates. Can lead to di-adducts if the N-terminus is also available.[11] | |

| Cysteine | Thiol (-SH) | 6.5 - 8.0 | Very High. Often the most reactive residue at near-neutral pH, forming a dithiocarbamate.[6][14] |

| α-Amino (-NH₂) | 8.5 - 9.5 | Moderate. Can react, but may compete with the more nucleophilic thiol group if it is not already modified. | |

| Arginine | Guanidinium Group | > 11.0 | Very Low. The guanidinium group is a very weak nucleophile and generally considered unreactive under standard bioconjugation conditions. |

| Serine/Threonine | Hydroxyl (-OH) | > 10.0 | Negligible. The hydroxyl group is a poor nucleophile and does not typically react with isothiocyanates under aqueous conditions. |

Note: This table is for illustrative purposes to demonstrate chemical principles. Actual reaction rates should be determined empirically.

Experimental Protocol: Synthesis and Analysis of a Thiourea Adduct

This section provides a self-validating protocol for the reaction of this compound with a model amino acid, Glycine, followed by analytical confirmation.

Objective: To synthesize the N-((4-((4-methoxyphenyl)amino)phenyl)carbamothioyl)glycine adduct and confirm its formation via HPLC and Mass Spectrometry.

Materials and Reagents:

-

This compound (ITC reagent)

-

Glycine

-

Sodium borate buffer (50 mM, pH 8.5)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Deionized water

-

Microcentrifuge tubes

-

Analytical HPLC system with a C18 column

-

Mass Spectrometer (e.g., ESI-MS)

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Glycine in 50 mM sodium borate buffer (pH 8.5).

-

Prepare a 50 mM stock solution of the ITC reagent in acetonitrile. The higher concentration and organic solvent prevent hydrolysis of the reactive ITC.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 250 µL of the 10 mM Glycine solution with 250 µL of acetonitrile. This creates a 1:1 aqueous:organic reaction medium, which aids in the solubility of the ITC reagent.[9]

-

Initiate the reaction by adding 25 µL of the 50 mM ITC stock solution to the Glycine mixture. This corresponds to a 5-fold molar excess of ITC to ensure complete reaction of the amino acid.

-

Vortex the mixture gently for 10 seconds.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature (approx. 25°C) for 60 minutes. The reaction is typically rapid and should proceed to high yield within this timeframe.[9]

-

-

Sample Preparation for Analysis:

-

After incubation, dilute the reaction mixture 1:100 in a solution of 50:50 water:acetonitrile with 0.1% formic acid. This dilution prepares the sample for mass spectrometry analysis and the acidic pH effectively quenches the reaction by protonating any remaining primary amines.

-

-

Analytical Confirmation:

-

HPLC Analysis: Inject the diluted sample onto a C18 HPLC column. The thiourea adduct product is expected to be significantly more hydrophobic than the starting glycine and will therefore have a longer retention time. Monitor at a relevant UV wavelength.

-

Mass Spectrometry (MS) Analysis: Analyze the sample via ESI-MS in positive ion mode. Confirm the formation of the product by identifying the ion corresponding to the calculated mass of the adduct.

-

Mass of ITC Reagent (C₁₄H₁₂N₂OS): 256.33 Da

-

Mass of Glycine (C₂H₅NO₂): 75.07 Da

-

Expected Mass of Adduct [M+H]⁺: (256.33 + 75.07) + 1.008 = 332.41 Da

-

-

References

- Reaction mechanism of acetyl isothiocyan

- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems.SciSpace.

- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems.PubMed.

- Electrochemical isothiocyanation of primary amines.University of Greenwich.

- Derivatization of isothiocyanates and their reactive adducts for chrom

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis | Request PDF.

- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur.RSC Advances.

- Recent Advancement in Synthesis of Isothiocyan

- Reactivity of the isothiocyanate group with cysteine and lysine.

- Reactivity and diverse synthetic applications of acyl isothiocyan

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles.BenchChem.

- Cysteine specific bioconjugation with benzyl isothiocyan

- Mechanochemical synthesis of thioureas, ureas and guanidines.PubMed Central.

- Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins.

- Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissoci

- Anticancer activity of sulforaphane and allyl isothiocyanate-conjugated silicon quantum dots.Source not found.

- Isothiocyanate Conjug

- This compound | 27163-30-0.Sigma-Aldrich.

- The transformation of ammonium thiocyanate into thiourea under high pressures.CORE.

- Exploring the effects of isothiocyanates on chemotherapeutic drugs.

- Selected isothiocyanates rapidly induce growth inhibition of cancer cells.AACR Journals.

- Characterization of isothiocyanates, thioureas, and other lysine adduction products in carbon disulfide-tre

- Optimizing reaction conditions for peptide derivatization with isothiocyan

- A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure.PubMed Central.

- (4-isothiocyanatophenyl)(3-methylphenyl)amine (C14H12N2S).PubChemLite.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Spectral Properties of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: A Technical Guide

Introduction

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine is an aromatic amine derivative featuring a diarylamine core structure. This structure is functionalized with an electron-donating methoxy group on one phenyl ring and an electrophilic isothiocyanate group on the other. The isothiocyanate functional group is a versatile reactive handle for bioconjugation, making this molecule a potential candidate for applications in drug development, particularly as a linker for antibody-drug conjugates or as a fluorescent probe for labeling biomolecules. A thorough understanding of its spectral properties is paramount for its identification, characterization, and application in these fields. This guide provides a predictive overview of its key spectral characteristics and outlines the experimental workflows for their determination.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | 1-isothiocyanato-4-[(4-methoxyphenyl)amino]benzene | Predicted |

| Synonym(s) | 4-isothiocyanato-N-(4-methoxyphenyl)aniline | - |

| CAS Number | 27163-30-0 | - |

| Molecular Formula | C₁₄H₁₂N₂OS | - |

| Molecular Weight | 256.33 g/mol | - |

| Physical Form | Predicted to be a solid at room temperature | - |

Proposed Synthesis

The synthesis of this compound can be plausibly achieved from the commercially available precursor, 4-Amino-4'-methoxydiphenylamine. A common and effective method for converting a primary aromatic amine to an isothiocyanate is through the use of thiophosgene (CSCl₂) in a biphasic system.[1][2]

Sources

An In-depth Technical Guide to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (CAS No. 27163-30-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine, with the CAS number 27163-30-0, is a bifunctional organic molecule that holds significant promise in the realms of medicinal chemistry and drug discovery. Its structure uniquely combines a reactive isothiocyanate group with a methoxy-substituted diphenylamine backbone. The isothiocyanate moiety is a well-established pharmacophore known for its diverse biological activities, including potent anticancer and anti-inflammatory properties[1][2]. The diphenylamine scaffold is also a privileged structure in medicinal chemistry, often associated with antioxidant and kinase inhibitory activities. The strategic placement of the methoxy group can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and a proposed synthetic pathway to its potential applications in drug development, supported by an understanding of the reactivity of its core functional groups.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 27163-30-0 | |

| Molecular Formula | C₁₄H₁₂N₂OS | |

| Molecular Weight | 256.33 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | -20°C | |

| InChI Key | RTIKESPGXBFRGY-UHFFFAOYSA-N |

Proposed Synthetic Pathway

Step 1: Synthesis of the Precursor, 4-amino-4'-methoxydiphenylamine

The synthesis of the diamine precursor can be achieved through a one-pot reaction involving the coupling of p-anisidine with p-nitroaniline, followed by the reduction of the nitro group. This approach is adapted from known methods for the synthesis of substituted diphenylamines[3].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-anisidine (1.1 equivalents) and p-nitroaniline (1.0 equivalent).

-

Coupling Reaction: Add a suitable base, such as potassium carbonate (2.0 equivalents), and a catalytic amount of a copper-based catalyst (e.g., copper(I) iodide, 0.1 equivalents).

-

Solvent and Reflux: Add a high-boiling point solvent, such as dimethylformamide (DMF), and heat the mixture to reflux (approximately 150-160 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude 4-methoxy-4'-nitrodiphenylamine will precipitate. Filter the solid, wash with water, and dry.

-

Reduction to the Amine: The crude nitro-intermediate can be reduced to the corresponding amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation with palladium on carbon.

-

Purification: The final product, 4-amino-4'-methoxydiphenylamine, can be purified by column chromatography on silica gel.

Step 2: Conversion to this compound

The conversion of the primary aromatic amine to an isothiocyanate is a well-established transformation. A common and effective method involves the use of thiophosgene or, for a less hazardous alternative, carbon disulfide in the presence of a coupling agent[4].

-

Reaction Setup: Dissolve the synthesized 4-amino-4'-methoxydiphenylamine (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Cool the solution in an ice bath (0 °C). Add triethylamine (TEA) (2.2 equivalents) followed by the dropwise addition of a solution of thiophosgene (1.1 equivalents) in the same solvent.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Antioxidant and Anti-inflammatory Activity

The methoxy-substituted diphenylamine scaffold suggests that the compound may possess inherent antioxidant properties. A structurally related compound, 4-methoxyphenyl isothiocyanate, has demonstrated antioxidant activity.[5][6] Furthermore, the anti-inflammatory effects of isothiocyanates are well-documented and are often linked to the modulation of inflammatory signaling pathways.

Future Research Directions

This compound represents a promising, yet underexplored, chemical entity. Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the compound.

-

Biological Screening: A broad-based biological screening campaign to identify its primary therapeutic targets. This should include assays for anticancer, anti-inflammatory, and antioxidant activities.

-

Mechanism of Action Studies: In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues to establish a clear structure-activity relationship, which will guide the design of more potent and selective derivatives.

Conclusion

This compound is a molecule with significant potential for the development of novel therapeutics. Its unique combination of a reactive isothiocyanate group and a biologically active diphenylamine scaffold makes it an attractive candidate for further investigation. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a rationale for its potential applications in drug discovery. It is hoped that this will stimulate further research into this promising compound.

References

-

PrepChem. (n.d.). Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. Retrieved from [Link]

- Supporting Information. (n.d.).

- Journal of Junshin Gakuen University, Faculty of Health Sciences. (2012). PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION.

- Supplementary Information. (n.d.).

-

Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

-

Antioxidants. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]

- Google Patents. (n.d.). DE590581C - Process for the preparation of 4-aminodiphenylamine derivatives.

-

WIPO Patentscope. (2000). WO/2000/035853 METHOD OF PREPARATION OF 4-AMINODIPHENYLAMINE. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]

- Google Patents. (n.d.). US6441163B1 - Methods for preparation of cytotoxic conjugates of maytansinoids and cell binding agents.

-

ResearchGate. (2016). Resource-efficient technology to produce 4-aminodiphenylamine. Retrieved from [Link]

- Google Patents. (n.d.). EP1801163B1 - Siloxane Encapsulants.

-

NIST WebBook. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]

- Google Patents. (n.d.). US6730326B2 - Thermodynamically stable modification of 1-(4-carbazolyl-oxy-3[2-(2-methoxyphenoxy)-ethylamino]-2-propanol process for its preparation and pharmaceutical compositions containing it.

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

PubMed. (2002). (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Material.

-

Chemchart. (n.d.). PHENYL ISOTHIOCYANATE (103-72-0). Retrieved from [Link]

-

Chemchart. (n.d.). Retrieved from [Link]

-

PubMed. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Retrieved from [Link]

Sources

- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE590581C - Process for the preparation of 4-aminodiphenylamine derivatives - Google Patents [patents.google.com]

- 3. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine, a compound of interest in drug discovery and chemical biology. An understanding of a compound's solubility is fundamental to its application in experimental settings, influencing everything from reaction kinetics to bioavailability. This document outlines the theoretical principles governing the solubility of this molecule, provides a qualitative solubility profile in common laboratory solvents, and details a rigorous experimental protocol for quantitative solubility determination. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the effective use of this compound in their work.

Introduction: The Critical Role of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a research compound like this compound, which possesses a reactive isothiocyanate group, understanding its solubility is paramount for its effective application.[1] In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of a promising candidate. In the laboratory, insolubility in a chosen solvent can impede reaction progress, complicate purification, and lead to inaccurate results in biological assays.

This guide delves into the solubility of this compound by first examining its molecular structure to predict its behavior in different solvents. This theoretical framework is then complemented by a practical, step-by-step protocol for experimentally determining its solubility, ensuring that researchers can obtain reliable and reproducible data.

Theoretical Solubility Considerations

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The polarity of this compound is determined by the interplay of its various functional groups.

Molecular Structure Analysis:

-

This compound consists of two aromatic rings linked by a secondary amine. One ring is substituted with a methoxy group (-OCH3), and the other with an isothiocyanate group (-N=C=S).

-

Polar Moieties: The amine (-NH-), methoxy, and isothiocyanate groups introduce polarity to the molecule through their dipole moments and potential for hydrogen bonding. The nitrogen and oxygen atoms in the amine and methoxy groups can act as hydrogen bond acceptors.

-

Non-Polar Moieties: The two phenyl rings are inherently non-polar (hydrophobic). The overall size of the molecule also contributes to its non-polar character.

Predicted Solubility:

Based on this structure, this compound is expected to be a largely non-polar molecule with some capacity for polar interactions. Therefore, its solubility is predicted to be:

-

Low in polar protic solvents like water. The large hydrophobic surface area of the two aromatic rings will likely dominate, leading to poor solvation by water molecules.

-

Moderate to high in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

-

High in non-polar and moderately polar organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), which can effectively solvate the non-polar aromatic portions of the molecule.

Qualitative Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large hydrophobic aromatic structure outweighs the polarity of the functional groups. |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The alkyl chains of the alcohols can interact with the non-polar parts of the molecule to a limited extent, while the hydroxyl group interacts with the polar moieties. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, it is an excellent solvent for many organic molecules. |

| Acetone | Polar Aprotic | Soluble | A good general-purpose solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Less polar than DMSO and DMF, solubility may be more limited. |

| Dichloromethane (DCM) | Non-Polar | Soluble | An effective solvent for compounds with significant non-polar character. |

| Ethyl Acetate | Moderately Polar | Soluble | A versatile solvent that can dissolve a range of compounds. |

| Hexane / Heptane | Non-Polar | Insoluble | The polarity of the functional groups will prevent dissolution in highly non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise and actionable solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (high purity)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vial at a moderate speed to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.

-

If the solution is highly concentrated, perform an accurate dilution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (absorbance vs. concentration).

-

Analyze the prepared sample from the saturated solution under the same HPLC conditions.

-

Determine the concentration of the compound in the sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for any dilutions made: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Conclusion

While a definitive, published quantitative solubility profile for this compound in common laboratory solvents is not currently available, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The theoretical analysis, based on the molecule's structure, suggests poor solubility in water and good solubility in polar aprotic and some non-polar organic solvents. For precise and reliable data, the detailed experimental protocol provided herein offers a self-validating system for researchers. By following this guide, scientists and drug development professionals can ensure the effective and appropriate use of this compound in their research endeavors.

References

- Experiment 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293. (n.d.). PubChem. Retrieved from [Link]

-

Isothiocyanates. (n.d.). Linus Pauling Institute | Oregon State University. Retrieved from [Link]

-

Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. (2023, January 19). MDPI. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Storage and Stability of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount for reproducible and reliable results. This guide provides an in-depth understanding of the storage and stability guidelines for (4-isothiocyanatophenyl)(4-methoxyphenyl)amine, a key reagent in various research applications. By elucidating the chemical properties and inherent reactivity of this aromatic isothiocyanate, this document offers field-proven insights to ensure its optimal use and longevity.

Chemical Identity and Physicochemical Properties

This compound, with the molecular formula C₁₄H₁₂N₂OS, is an aromatic isothiocyanate. The presence of the highly electrophilic isothiocyanate (-N=C=S) group defines its reactivity and, consequently, its stability profile.

| Property | Value | Source |

| CAS Number | 27163-30-0 | |

| Molecular Weight | 256.33 g/mol | |

| Appearance | Solid | |

| Storage Temperature | -20°C |

The core structure, featuring two aromatic rings linked by an amine and bearing a methoxy and an isothiocyanate group, influences its solubility and interaction with its environment. The methoxy group may slightly increase its solubility in organic solvents.

Prudent Storage Protocols for Long-Term Stability

To maintain the integrity of this compound, stringent storage conditions are essential. The primary recommendation is long-term storage at -20°C . This low temperature is critical to minimize the rate of degradation reactions.

For optimal stability, the following conditions should be strictly adhered to:

-

Temperature: Store consistently at -20°C in a freezer with minimal temperature fluctuations.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This mitigates the risk of oxidation and reactions with atmospheric moisture.

-

Light: Protect from light by using an amber vial or by storing the container in a dark place. Aromatic compounds can be susceptible to photodegradation.

-

Moisture: The compound should be stored in a tightly sealed container to prevent hydrolysis. The use of a desiccator for storing the sealed vial is also recommended.

The Chemistry of Instability: Understanding Degradation Pathways

The isothiocyanate functional group is inherently reactive, particularly towards nucleophiles. This reactivity is the primary driver of the compound's degradation.

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway for isothiocyanates is hydrolysis, which occurs in the presence of water.[1][2] The electrophilic carbon atom of the isothiocyanate group is attacked by water, leading to the formation of an unstable thiocarbamic acid intermediate. This intermediate readily decomposes to yield the corresponding primary amine, in this case, (4-aminophenyl)(4-methoxyphenyl)amine, and carbonyl sulfide.[1]

Caption: Hydrolysis degradation pathway of the target compound.

Reaction with Nucleophiles

In experimental settings, particularly in biological assays, the presence of nucleophiles can lead to the rapid degradation of this compound.

-

Amines: Primary and secondary amines react with the isothiocyanate group to form stable thiourea derivatives.[3][4] This is a significant consideration when using amine-containing buffers (e.g., Tris).

-

Thiols: Thiol-containing molecules, such as glutathione or cysteine in cell culture media, can react with the isothiocyanate to form dithiocarbamate adducts.[3]

The pH of the medium influences the reactivity with these nucleophiles. Reactions with thiols are favored under neutral to slightly acidic conditions (pH 6-8), while reactions with amines are more prevalent in alkaline conditions (pH 9-11).[3]

Practical Guidelines for Handling and Use

To ensure the compound's integrity during experimentation, the following handling procedures are recommended:

-

Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: When weighing and preparing solutions, it is advisable to work under a dry, inert atmosphere (e.g., in a glove box or using a nitrogen/argon stream).

-

Solvent Selection: Use anhydrous solvents for reconstitution. Solvents should be of high purity and free from nucleophilic impurities.

-

Solution Storage: Prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed vial, preferably under an inert atmosphere. Repeated freeze-thaw cycles should be avoided.

Recognizing and Assessing Degradation

Visual inspection can sometimes indicate degradation. A change in color or the appearance of solid precipitates in a solution may suggest decomposition. However, for a definitive assessment of purity, analytical methods are required.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a robust technique for assessing the purity of this compound and detecting the presence of its primary hydrolytic degradation product, (4-aminophenyl)(4-methoxyphenyl)amine.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of the compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

-

Inject the prepared sample onto the HPLC system.

The appearance of a new, more polar peak corresponding to the amine degradation product will indicate the extent of hydrolysis.

Caption: Workflow for assessing compound purity via HPLC.

Conclusion

The stability of this compound is intrinsically linked to its reactive isothiocyanate moiety. By implementing stringent storage conditions, including low temperature, inert atmosphere, and protection from light and moisture, researchers can significantly extend the shelf-life and preserve the integrity of this valuable reagent. A thorough understanding of its degradation pathways, particularly hydrolysis and reactions with common laboratory nucleophiles, is crucial for its appropriate handling and use in experimental settings. Regular purity assessment using reliable analytical techniques such as HPLC is recommended to ensure the quality of the compound and the validity of research outcomes.

References

-

ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available at: [Link].

- Royal Society of Chemistry. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans. 2, 1986, 1085-1090.

-

Frontiers in Nutrition. Mechanisms Underlying Biological Effects of Cruciferous Glucosinolate-Derived Isothiocyanates/Indoles: A Focus on Metabolic Syndrome. Available at: [Link].

- Royal Society of Chemistry. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Adv., 2021, 11, 4794-4801.

-

MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available at: [Link].

-

Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link].

- SciELO Colombia. Mechanism of action of isothiocyanates. A review. Vitae, 2012, 19(1), 83-95.

-

Oregon State University, Linus Pauling Institute. Isothiocyanates. Available at: [Link].

- National Center for Biotechnology Information. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 2018, 23(3), 624.

-

CSIR NET LIFE SCIENCE COACHING. Why Mustard Seeds Become Pungent Only When Crushed. Available at: [Link].

-

MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Available at: [Link].

-

MDPI. Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Available at: [Link].

-

ResearchGate. Stability studies of isothiocyanates and nitriles in aqueous media. Available at: [Link].

-

MDPI. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Available at: [Link].

-

University of Kentucky College of Arts & Sciences. Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. Available at: [Link].

-

Wikipedia. Methyl isocyanate. Available at: [Link].

-

ResearchGate. The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered. Available at: [Link].

-

FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. Available at: [Link].

-

Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link].

- PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. J Pharm Sci, 1992, 81(8), 812-4.

- ACS Publications. Recent Advances in Electrochemiluminescence Imaging Applications. Anal. Chem., 2024, 96(3), 1237–1256.

- American Journal of Science. STABILITY OF ATMOSPHERIC OXYGEN. Am. J. Sci., 1974, 274(3), 193-214.

Sources

- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. thaiscience.info [thaiscience.info]

- 3. researchgate.net [researchgate.net]

- 4. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

An In-depth Technical Guide on the Potential Antioxidant Activity of (4-isothiocyanatophenyl)(4-methoxyphenyl)amine

Foreword: The Imperative for Novel Antioxidant Exploration

Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a well-established contributor to a multitude of chronic and degenerative diseases. As our understanding of these pathological processes deepens, the imperative to identify and characterize novel antioxidant agents with superior efficacy and favorable pharmacological profiles grows more urgent. This guide focuses on a compound of emerging interest: (4-isothiocyanatophenyl)(4-methoxyphenyl)amine. By dissecting its structural components—the isothiocyanate and the methoxy-substituted aromatic amine—we can postulate a multifaceted antioxidant potential, warranting a rigorous and systematic investigation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the antioxidant capabilities of this promising molecule, from theoretical modeling to in vivo validation.

Rationale for Investigation: A Molecule of Bimodal Potential

The scientific intrigue surrounding this compound stems from the established bioactivities of its constituent functional groups. This molecule represents a strategic amalgamation of two pharmacophores, each with a recognized role in mitigating oxidative stress.

-

The Isothiocyanate Moiety (-N=C=S): Isothiocyanates, particularly those derived from cruciferous vegetables, are renowned for their potent indirect antioxidant effects.[1][2][3] The primary mechanism of action for many isothiocyanates is the activation of the Nrf2-Keap1 pathway, a critical cellular defense system against oxidative stress.[2][4] Isothiocyanates can interact with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2.[4] Subsequently, Nrf2 upregulates the expression of a suite of antioxidant and detoxification enzymes, including glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and superoxide dismutase (SOD).[2][4]

-

The Methoxy-Substituted Aromatic Amine Moiety: Aromatic amines and phenolic compounds, particularly those with electron-donating substituents like a methoxy group (-OCH3), can act as direct free radical scavengers. The methoxy group can enhance the stability of the resulting radical species after hydrogen or electron donation, thereby increasing the compound's capacity to neutralize ROS.[5][6] The presence of the amine linker further modulates the electronic properties of the aromatic rings, potentially influencing its radical scavenging ability.

The combination of these two moieties in a single molecule suggests a dual-action antioxidant potential: direct scavenging of free radicals and upregulation of endogenous antioxidant defenses.

Computational and Theoretical Assessment of Antioxidant Activity

Before embarking on extensive in vitro and in vivo studies, a robust computational analysis can provide valuable insights into the antioxidant potential of this compound and guide subsequent experimental design.

Rationale for Computational Modeling

Computational chemistry offers a powerful toolkit to predict and rationalize the antioxidant activity of molecules.[7] By examining electronic properties, bond dissociation energies, and interaction with key biological targets, we can generate initial hypotheses about the compound's mechanism of action.[8]

Key Computational Approaches

-

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate key parameters indicative of antioxidant activity, such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). These parameters help to predict the likelihood of hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms of radical scavenging.[9]

-

Molecular Docking: To investigate the potential interaction with the Nrf2-Keap1 system, molecular docking studies can be performed.[9][10][11] The binding affinity and mode of interaction of this compound with the Kelch domain of Keap1 can be predicted and compared to known Nrf2 activators.[9]

Experimental Protocol: Molecular Docking with Keap1

-

Protein Preparation: Obtain the crystal structure of the human Keap1 Kelch domain (e.g., PDB ID: 2FLU) from the Protein Data Bank.[9] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization using a suitable force field.

-

Docking Simulation: Utilize a molecular docking program (e.g., AutoDock, Molegro Virtual Docker) to predict the binding pose and affinity of the ligand within the active site of Keap1.[9]

-

Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and Keap1 residues.[9] A lower binding energy suggests a more favorable interaction.

In Vitro Evaluation of Antioxidant Capacity

A battery of in vitro assays is essential to quantify the direct and indirect antioxidant effects of this compound.

Direct Radical Scavenging Assays

These assays assess the intrinsic ability of the compound to neutralize free radicals. It is crucial to employ multiple assays with different mechanisms to obtain a comprehensive profile.[12][13][14]

-

Principle: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[13][15]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.[16]

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[13]

-

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+, leading to a loss of color.[13][17] This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]

-

Protocol:

-

Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at 734 nm.

-

Add the test compound at various concentrations to the ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Use Trolox as a standard and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[17]

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.[12]

-

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

Add the test compound to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using a known antioxidant like FeSO₄ or ascorbic acid.

-

Cellular Antioxidant Activity and Nrf2 Activation

Cell-based assays are crucial to assess the compound's effects in a more biologically relevant context and to investigate its potential to modulate cellular antioxidant defenses.

-

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells.

-

Protocol:

-

Culture a suitable cell line (e.g., HepG2, HT22) in a 96-well plate.

-

Load the cells with the DCFH-DA probe.

-

Treat the cells with the test compound at various concentrations.

-

Induce oxidative stress by adding a radical generator (e.g., AAPH).

-

Measure the fluorescence intensity over time using a microplate reader.

-

Quercetin can be used as a positive control.

-

-

Principle: This assay determines whether the test compound induces the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Protocol:

-

Treat cells with the test compound for a specified duration.

-

Fix and permeabilize the cells.

-

Incubate the cells with a primary antibody specific for Nrf2.

-

Add a fluorescently labeled secondary antibody.

-

Visualize the subcellular localization of Nrf2 using fluorescence microscopy or quantify the nuclear fluorescence using high-content imaging.

-